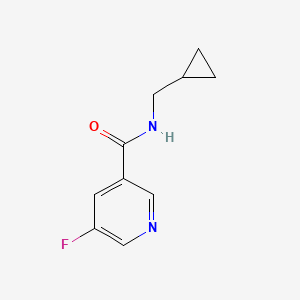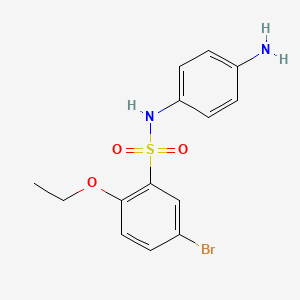
N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an aromatic sulfonamide, which is a class of organic compounds. Sulfonamides are known for their various biological activities and are used in several pharmaceutical applications . The presence of the bromo and ethoxy groups might influence its reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine . The bromo and ethoxy groups might be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often include analysis of the vibrational modes, charge distribution, and molecular electrostatic potential.Chemical Reactions Analysis
The compound, due to the presence of aromatic rings and functional groups, might undergo various chemical reactions typical of these groups. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like melting point, boiling point, solubility, and spectral data have been reported .Aplicaciones Científicas De Investigación
Microbial Strategy for Antibiotic Degradation
A study by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, including N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide. They found that the degradation process involves an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, leading to the release of various compounds including 4-aminophenol (Ricken et al., 2013).
Antitumor Applications and Gene Expression Studies
Owa et al. (2002) investigated sulfonamide-focused libraries in cell-based antitumor screens. They identified compounds, including this compound, which showed potential as cell cycle inhibitors and advanced to clinical trials (Owa et al., 2002).
Enhancing Electrical Conductivity in Nanocomposites
Şahal, Torğut, and Canpolat (2021) synthesized and characterized composites of this compound with graphene. They found that the optimal electrical conductivity of the sulfonamide-based Schiff base was significantly influenced by various parameters, providing insights into the material's potential applications in nanotechnology (Şahal, Torğut, & Canpolat, 2021).
Sulfonamide in Drug Design
Kalgutkar, Jones, and Sawant (2010) highlighted the role of the sulfonamide group, as found in this compound, in medicinal chemistry. They discussed its presence in various drugs and its significance as an isostere of the carboxylic acid group in certain therapeutic agents (Kalgutkar, Jones, & Sawant, 2010).
Enzyme Inhibition and In Silico Studies
Riaz (2020) conducted a study involving the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential for enzyme inhibition. This research provides insights into the biochemical applications of sulfonamide derivatives (Riaz, 2020).
Antibacterial and Antitumor Potential
Research by Chohan and Shad (2011) on sulfonamide-derived compounds, including the one , demonstrated their effectiveness in antibacterial and antifungal activities, as well as potential applications in antitumor treatments (Chohan & Shad, 2011).
Mecanismo De Acción
Target of Action
Similar compounds such as benzimidazoles are known to interact with various biological targets
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit antimicrobial activity, suggesting a potential interaction with microbial targets
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical processes, such as dna synthesis
Result of Action
Similar compounds have been shown to cause dna damage, suggesting potential cytotoxic effects
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-aminophenyl)-5-bromo-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFSJGSWXMWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
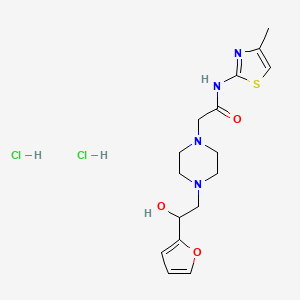
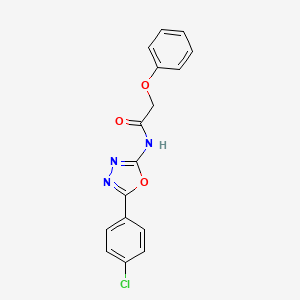
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
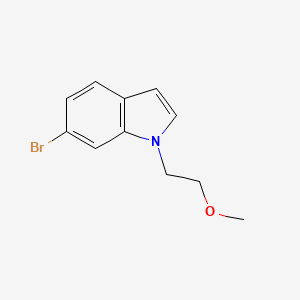
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)

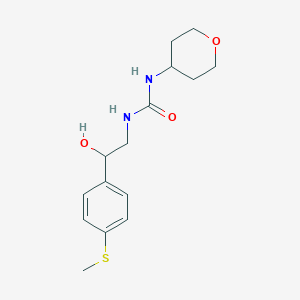
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
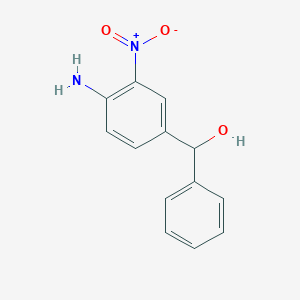
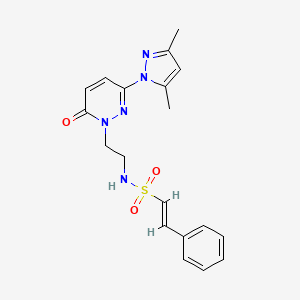

![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
